molecular formula C19H26N2O3 B2845883 N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide CAS No. 1385369-74-3

N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide

Cat. No.: B2845883
CAS No.: 1385369-74-3
M. Wt: 330.428
InChI Key: FGMVIZKUHFACRZ-UHFFFAOYSA-N
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Description

N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a tert-butylphenyl group, a cyanomethyl group, and an oxolan-2-ylmethoxy moiety, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide typically involves multiple steps:

    Formation of the Cyanomethyl Intermediate: The initial step often involves the reaction of 4-tert-butylbenzyl chloride with sodium cyanide to form 4-tert-butylbenzyl cyanide.

    Acetamide Formation: The cyanomethyl intermediate is then reacted with 2-(oxolan-2-ylmethoxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism by which N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The cyanomethyl group can form hydrogen bonds or electrostatic interactions with active sites of enzymes or receptors, while the oxolan-2-ylmethoxy moiety may enhance its solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Tert-butylphenyl)-methyl]-2-(oxolan-2-ylmethoxy)acetamide: Similar structure but lacks the cyanomethyl group.

    N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(methoxy)acetamide: Similar structure but lacks the oxolan-2-yl group.

Uniqueness

N-[(4-Tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide is unique due to the presence of both the cyanomethyl and oxolan-2-ylmethoxy groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-2-(oxolan-2-ylmethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)15-8-6-14(7-9-15)17(11-20)21-18(22)13-23-12-16-5-4-10-24-16/h6-9,16-17H,4-5,10,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMVIZKUHFACRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)COCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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